molecular formula C20H15FN2O2S2 B2878360 3-(4-Fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 687562-62-5

3-(4-Fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2878360
M. Wt: 398.47
InChI Key: JMIWCPLKKFQMBX-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as thieno[3,2-d]pyrimidines, are interesting classes of N-heterocycles that have been classified as privileged medicinal scaffolds with diverse biological activities . They are analogous to purine and the pyrimidine ring is the building block of DNA and RNA, which could be a reason for the wide biological activities of pyrimidine-containing molecules .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization of certain precursors . For example, the synthesis of thieno[3,2-d]pyrimidin-4-ones involves heating 3-amino-thiophene-2-carboxamides with formic acid .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary greatly depending on the substitutions at different positions of the ring . The structure-activity relationships of these compounds can provide insights into the contributions of different aromatic, aryl, and alkyl substitutions .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied . The reactions often involve the formation of new bonds and the breaking of existing ones, leading to the creation of new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their specific structures . For instance, the minimum inhibitory concentration (MIC) of the compounds can vary depending on their structure .

Scientific Research Applications

Synthesis and Biological Applications

Anti-inflammatory and Analgesic Activities

The design and synthesis of pyrimidine derivatives, including those related to "3-(4-Fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one," have shown promise in medicinal chemistry due to their potential anti-inflammatory and analgesic properties. For instance, novel pyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, revealing that the nature of the substituent significantly influences these activities. Compounds with specific aryl substitutions have exhibited potent anti-inflammatory and analgesic activities, highlighting the importance of molecular design in enhancing biological efficacy (Muralidharan, S. James Raja, Asha Deepti, 2019).

Antitumor Activities

Several studies have focused on the synthesis of pyrimidine derivatives for potential antitumor applications. For example, specific fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and found to exhibit inhibition activities against certain tumor cells at low concentrations. These findings suggest that modifications to the pyrimidine core can significantly impact its potential as an antitumor agent, with specific derivatives showing promise in preclinical evaluations (Qingyun Ren, Zeping Cui, H. He, Yucheng Gu, 2007).

Safety And Hazards

The safety and hazards associated with pyrimidine derivatives can depend on their specific structures and the conditions under which they are used . It’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

The future directions in the research of pyrimidine derivatives could involve the development of new synthesis methods, the exploration of new biological activities, and the optimization of existing compounds for better efficacy and safety .

properties

IUPAC Name

3-(4-fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S2/c21-14-6-8-15(9-7-14)23-19(25)18-16(10-11-26-18)22-20(23)27-12-17(24)13-4-2-1-3-5-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIWCPLKKFQMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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